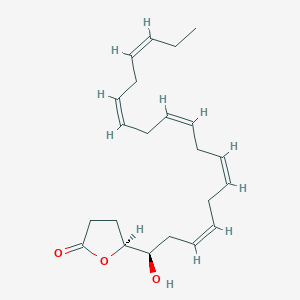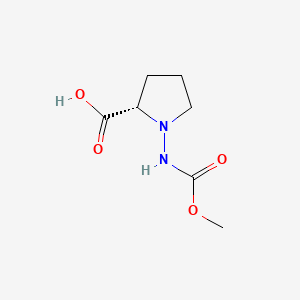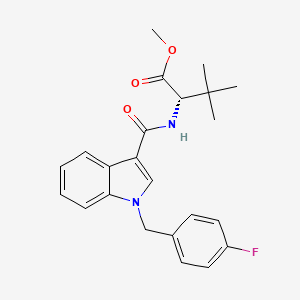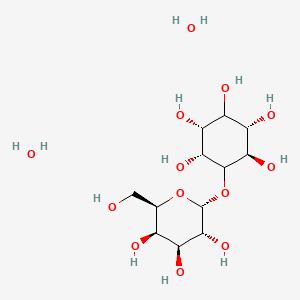
Phomaligol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phomaligol A is a natural compound that belongs to the class of polyphenolic compounds. It is primarily produced by certain fungi, such as Phoma species and Aspergillus flocculosus . This compound has garnered interest due to its potential biological activities, including antibacterial and antitumor properties .
Preparation Methods
Phomaligol A is typically obtained through the fermentation process of the fungus Phoma species . The fungus is cultured under specific media conditions, followed by extraction and purification steps to obtain this compound with high purity . Additionally, it has been isolated from the culture broth of the marine-derived fungus Aspergillus flocculosus .
Chemical Reactions Analysis
Phomaligol A undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phomaligol A has shown promise in several scientific research applications. In chemistry, it is studied for its unique chemical structure and potential as a lead compound for drug development . In biology and medicine, this compound exhibits antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains . It also shows potential anti-neuroinflammatory effects by inhibiting nitric oxide production in microglial cells . In industry, this compound’s biological activities make it a candidate for developing new antibacterial and antitumor agents .
Mechanism of Action
The mechanism of action of Phomaligol A involves its interaction with molecular targets and pathways related to inflammation and bacterial growth . It suppresses the production of pro-inflammatory mediators in activated microglial cells without cytotoxicity . Additionally, its antibacterial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Phomaligol A can be compared to other polyphenolic compounds, such as kojic acid and its derivatives . While kojic acid and its methyl ethers are known for their skin-lightening properties, this compound stands out due to its antibacterial and anti-neuroinflammatory activities . Other similar compounds include deketo-phomaligol A and phomaligol E, which are also derived from Aspergillus flocculosus and share structural similarities with this compound .
Properties
CAS No. |
152204-32-5 |
|---|---|
Molecular Formula |
C14H20O6 |
Molecular Weight |
284.308 |
IUPAC Name |
[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C14H20O6/c1-6-8(2)11(16)20-14(4)9(15)7-10(19-5)13(3,18)12(14)17/h7-8,18H,6H2,1-5H3/t8-,13+,14+/m0/s1 |
InChI Key |
DWJRXSZPSOQYDZ-MCCGJVOXSA-N |
SMILES |
CCC(C)C(=O)OC1(C(=O)C=C(C(C1=O)(C)O)OC)C |
Appearance |
Oil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


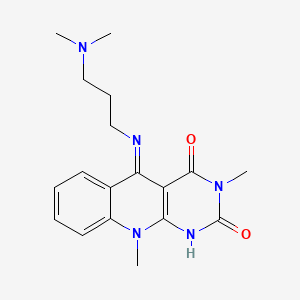
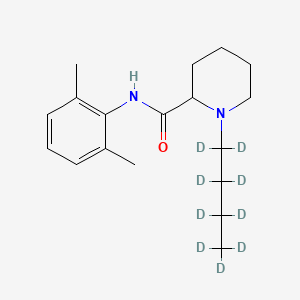
![barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate](/img/structure/B593373.png)


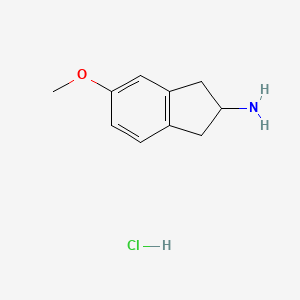
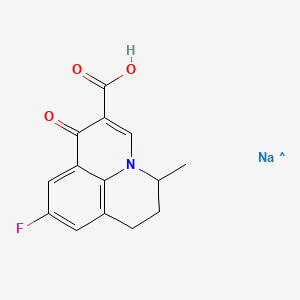
![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)
![2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593384.png)
